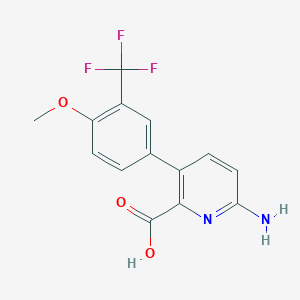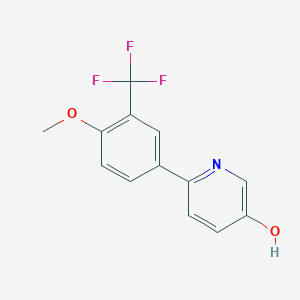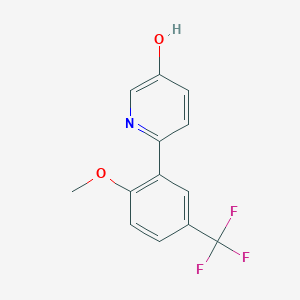
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (4-DMPNA) is a synthetic compound that is used in scientific research for its unique biochemical and physiological effects. It is an analog of nicotinic acid (NA) and is composed of a nicotinic acid backbone and a 3-N,N-dimethylsulfamoylphenyl moiety. 4-DMPNA has been found to display a variety of activities in laboratory experiments, including anticonvulsant, anti-inflammatory, and anti-cancer effects.
科学的研究の応用
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of nicotinic acid derivatives, to investigate the effects of nicotinic acid on inflammation and cancer, and to test the efficacy of various drugs. 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used in animal models to study the effects of nicotinic acid on neurological and cardiovascular diseases.
作用機序
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is believed to act as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor. It is thought to activate the receptor and induce a variety of cellular responses, such as the release of calcium ions and the activation of intracellular signaling pathways. The exact mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is still not fully understood.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to have anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been found to have neuroprotective and cardioprotective effects in animal models.
実験室実験の利点と制限
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solution, and can be stored at room temperature. It is also non-toxic and is not known to cause any adverse side effects in laboratory animals. However, 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is not commercially available and must be synthesized in-house for laboratory experiments.
将来の方向性
Given the wide range of biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, there are many potential future directions for research. These include further studies into the mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, investigation into the potential therapeutic applications of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, and studies into the effects of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on neurological and cardiovascular diseases. Additionally, further research into the pharmacokinetics and pharmacodynamics of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% may lead to the development of more effective and safer drugs based on this compound.
合成法
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized from nicotinic acid and 3-N,N-dimethylsulfamoylphenyl chloride. The synthesis method involves a condensation reaction between the two compounds in the presence of an acid catalyst. The reaction results in the formation of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% and the release of hydrogen chloride. The reaction is typically carried out in aqueous solution at room temperature and can be completed in a few hours.
特性
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)12-6-7-15-9-13(12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKVWPCCCASYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














